4-methoxy-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide
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Overview
Description
4-methoxy-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique combination of functional groups, including a methoxy group, a triazole ring, a tetrazole ring, and a benzenesulfonamide moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile compound.
Coupling Reactions: The triazole and tetrazole intermediates are then coupled with a benzenesulfonamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-methoxy-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer, antibacterial, or antiviral agent.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate enzyme interactions, receptor binding, and cellular pathways.
Materials Science: The compound’s functional groups make it suitable for use in the synthesis of advanced materials, such as polymers, nanomaterials, and coatings.
Chemical Synthesis: It can serve as an intermediate or building block in the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in π-π interactions, which contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide
- 4-methoxy-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide
- 4-methoxy-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide derivatives
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, from drug development to materials science.
Properties
Molecular Formula |
C17H16N8O3S |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
4-methoxy-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-3-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H16N8O3S/c1-24-10-18-20-17(24)12-4-3-5-13(8-12)21-29(26,27)14-6-7-16(28-2)15(9-14)25-11-19-22-23-25/h3-11,21H,1-2H3 |
InChI Key |
HUCILUDHAJGZER-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)N4C=NN=N4 |
Origin of Product |
United States |
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